UM-164 -

UM-164

Catalog Number: EVT-284872
CAS Number:
Molecular Formula: C30H31F3N8O3S
Molecular Weight: 640.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UM-164 is an inhibitor of Src and p38 MAPK kinases (Kds = 2.7, 2.2, and 5.5 nM for c-Src, p38α, and p38β, respectively). It also inhibits Fyn, Yes, Lyn, Abl, Arg, Ack, Csk, EphB2, EphB4, and Zak by greater than 75% in a kinome profiling assay using MDA-MB-231 cell lysates when used at a concentration of 500 nM. UM-164 inhibits cell growth in a panel of triple-negative breast cancer (TNBC) cell lines (IC50s = 6.1-260 nM) and in a patient-derived TNBC cell line (IC50 = 320 nM). In MDA-MB-231 and SUM149 cells, UM-164 (1 μM) induces cell cycle arrest at the G1/S phase and inhibits cell motility and invasion when used at concentrations greater than or equal to 50 nM. UM-164 (≥10 mg/kg) reduces tumor growth in SUM149 and MDA-MB-231 mouse xenograft models.
UM-164 is a Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer.

Dasatinib

Compound Description: Dasatinib (DAS) is a tyrosine kinase inhibitor used as a targeted therapy in various cancers. It functions by blocking specific proteins that promote cancer cell growth and survival. []

Diallyl Sulphide

Compound Description: Diallyl Sulphide (DAS) is an organosulfur compound found naturally in garlic. It has demonstrated potential chemopreventive effects, particularly in cancer models, by interfering with carcinogen-induced metabolic and epigenetic changes. []

Source and Classification

UM-164 is classified as a small molecule inhibitor targeting specific kinases involved in cancer progression. It is synthesized through a multi-step organic chemistry process that involves the formation of key intermediates and their coupling reactions. The compound has been extensively studied in preclinical models, demonstrating significant anti-cancer activity with relatively low toxicity .

Synthesis Analysis

The synthesis of UM-164 involves several key steps:

  1. Formation of Key Intermediates: The synthesis typically begins with the preparation of a fluorinated phenyl group.
  2. Coupling Reactions: This intermediate is then coupled with various aromatic rings using methods such as:
    • Suzuki Coupling: A cross-coupling reaction that involves the reaction of boronic acids with halides.
    • Buchwald-Hartwig Amination: A method for forming carbon-nitrogen bonds through the reaction of aryl halides with amines in the presence of a palladium catalyst.

These reactions are optimized for yield and purity, ensuring that the final product meets the necessary standards for biological testing .

Molecular Structure Analysis

UM-164's molecular structure features several critical components that contribute to its function:

  • Core Structure: The compound contains a central aromatic system, which is essential for its interaction with target kinases.
  • Functional Groups: The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability.

The detailed molecular formula and structural data indicate that UM-164 is designed to fit precisely into the active sites of c-Src and p38 MAPK, allowing for effective inhibition .

Chemical Reactions Analysis

UM-164 participates in various chemical reactions, including:

  1. Oxidation: Under specific conditions, UM-164 can be oxidized to form hydroxylated derivatives.
  2. Reduction: The compound may undergo reduction reactions using agents like sodium borohydride, yielding dehydroxylated compounds.
  3. Substitution: UM-164 can engage in substitution reactions where functional groups on its aromatic rings are replaced by other groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and halogens or nucleophiles for substitution .

Mechanism of Action

The mechanism of action of UM-164 revolves around its ability to inhibit c-Src and p38 MAPK:

  • Binding Affinity: UM-164 binds preferentially to the inactive DFG-out conformation of c-Src, which alters the kinase's localization and activity within cells.
  • Impact on Signaling Pathways: Inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation, migration, and survival, particularly in TNBC cells.

This dual inhibition mechanism is believed to enhance therapeutic outcomes by targeting multiple pathways involved in cancer progression .

Physical and Chemical Properties Analysis

UM-164 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and propylene glycol, facilitating its use in biological assays.
  • Stability: The compound demonstrates good stability under physiological conditions, which is crucial for its effectiveness as a therapeutic agent.

These properties are essential for ensuring that UM-164 can be effectively utilized in both in vitro and in vivo studies .

Applications

UM-164 has broad applications across various scientific fields:

  1. Cancer Research: It serves as a valuable tool for studying kinase inhibition mechanisms and developing new therapeutic strategies against TNBC.
  2. Pharmacology: The compound's dual inhibitory action provides insights into the pharmacodynamics of kinase inhibitors.
  3. Drug Development: Due to its promising preclinical results, UM-164 is being explored as a candidate for clinical trials aimed at treating TNBC.
Introduction to UM-164 in Targeted Cancer Therapy

Historical Development of UM-164 as a Dual Kinase Inhibitor

UM-164 was engineered to bind the DFG-out inactive conformation of c-Src, a structural distinction from earlier ATP-competitive inhibitors. This design enables allosteric control over kinase function, disrupting both catalytic and non-catalytic roles of c-Src [4] [7]. Key developmental milestones include:

  • 2016: Preclinical validation in triple-negative breast cancer (TNBC) models demonstrated UM-164’s dual inhibition profile. Kinome-wide screening (at 1 μM concentration) revealed >90% inhibition of Src and p38 kinase families, with minimal off-target effects [4] [8].
  • Structural Optimization: The pyrido[2,3-d]pyrimidine core was modified to enhance target specificity and pharmacokinetic stability. Computational modeling leveraged cryo-EM and AI-driven protein-ligand interaction analysis to refine binding geometry [5] [7].
  • Comparative Advantage: UM-164 surpassed Dasatinib in potency due to its stronger active-site binding (7-fold higher affinity) and ability to alter c-Src cellular localization in TNBC cells [1] [4].

Table 2: Evolution of Src Inhibitors

InhibitorTarget SpecificityBinding ConformationLimitations
DasatinibMulti-kinase (incl. BCR-ABL, Src)Active siteToxicity, limited efficacy in solid tumors
BosutinibSrc/AblATP-competitiveResistance in glioma
UM-164c-Src/p38α/p38βDFG-out inactivePreclinical stage

Rationale for Dual Targeting of c-Src and p38 MAPK in Oncology

The c-Src/p38 MAPK signaling axis regulates tumor proliferation, migration, and therapeutic resistance through interconnected pathways:

  • c-Src Oncogenesis: c-Src activation promotes focal adhesion kinase (FAK) phosphorylation, EGFR transactivation, and downstream effectors (AKT, ERK1/2). In glioma and TNBC, c-Src overexpression correlates with metastatic progression and poor prognosis [1] [4].
  • p38 MAPK Dynamics: p38 regulates stress response, cytokine production, and cell differentiation. Paradoxically, it exhibits tumor-suppressive or promotive functions context-dependently. In TNBC, p38 stabilizes oncoproteins like HIF-1α, facilitating angiogenesis [4] [8].
  • Synergistic Inhibition:
  • UM-164 concurrently suppresses c-Src-mediated survival pathways and p38-driven inflammation, disrupting cross-talk that fuels resistance.
  • In glioma, dual inhibition reduces YAP/TAZ transcriptional activity by triggering cytoplasmic sequestration of YAP (Yes-associated protein), downregulating pro-tumorigenic genes (CYR61, AXL) [1] [3].
  • p38 contributes dominantly (70–80%) to YAP inactivation, surpassing c-Src’s role [1].

Table 3: Molecular Consequences of Dual Inhibition

Pathway AffectedCellular OutcomeValidated Biomarkers
YAP/TAZ signalingCytoplasmic translocation of YAP↓ CYR61, ↓ AXL, ↓ Ki67
Cell cycleG1 phase arrest↓ Cyclin D1, ↓ CDK2, ↓ CDC6
Migration/InvasionLoss of motility↓ FAK phosphorylation, ↓ MMPs
AngiogenesisReduced microvessel density↓ VEGF, ↓ HIF-1α

UM-164’s Emergence in Triple-Negative Breast Cancer Research

TNBC’s lack of ER/PR/HER2 markers limits therapeutic options, making it a prime focus for UM-164. Key research findings include:

  • In Vitro Efficacy:
  • UM-164 inhibited proliferation in TNBC cell lines (MDA-MB-231, SUM149) with GI~50~ = 160 nM, surpassing Dasatinib (GI~50~ >5 μM) [4] [8].
  • Anti-metastatic action: Suppressed cell migration and invasion (IC~50~ = 50 nM) via FAK dephosphorylation and EGFR/AKT/ERK pathway inactivation [8].
  • In Vivo Validation:
  • Xenograft models (MDA-MB-231) showed >60% tumor volume reduction at 15 mg/kg doses (intraperitoneal) without significant toxicity [4] [8].
  • Mechanistic studies confirmed downregulation of YAP targets (CYR61, AXL) and disruption of Src membrane localization [1] [4].
  • Translational Relevance:
  • UM-164’s dual action provides a scaffold for combination therapies. Preclinical TNBC models show synergy with DNA-damaging agents (e.g., doxorubicin) [4].
  • Ongoing drug design efforts use UM-164’s core structure to develop analogs targeting "undruggable" kinases via computational pharmacophore modeling [7].

Table 4: UM-164 Efficacy in TNBC Models

Model SystemUM-164 ConcentrationEfficacy OutcomeMolecular Changes
SUM149 Cells50 nMComplete p38 MAPK inhibition↓ p-p38, ↓ EGFR (Tyr-845/1068)
MDA-MB-231 Cells50 nM70% migration reduction↓ FAK phosphorylation, ↓ MMP-9
Xenografts15 mg/kg (5×/week)60–70% tumor growth inhibition↓ Ki67, ↑ apoptosis, ↓ CYR61

Properties

Product Name

UM-164

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide

Molecular Formula

C30H31F3N8O3S

Molecular Weight

640.7 g/mol

InChI

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39)

InChI Key

ANEBQUSWQAQFQB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO

Solubility

Soluble in DMSO

Synonyms

UM-164
UM-164 compound

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.